1-(Phenylsulfonyl)indole-3-sulfonyl chloride

Description

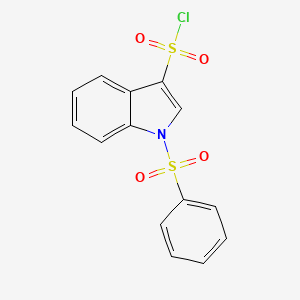

1-(Phenylsulfonyl)indole-3-sulfonyl chloride (CAS 535930-73-5) is a bifunctional sulfonated indole derivative featuring sulfonyl groups at the 1- and 3-positions of the indole ring. Its molecular formula is C₁₄H₁₀ClNO₄S₂, with a molecular weight of 355.81 g/mol . This compound is primarily utilized as a reagent in organic synthesis, particularly in the development of sulfonamide-based inhibitors and probes for biological studies, including tumor suppression and apoptosis research . The dual sulfonyl chloride groups enhance its electrophilicity, making it a versatile intermediate for nucleophilic substitution reactions.

Propriétés

IUPAC Name |

1-(benzenesulfonyl)indole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4S2/c15-21(17,18)14-10-16(13-9-5-4-8-12(13)14)22(19,20)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOOMEPNEVZRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663069 | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535930-73-5 | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation Methods Analysis

General Synthetic Route

The most established preparation method for 1-(Phenylsulfonyl)indole-3-sulfonyl chloride involves the sulfonylation of 1-(phenylsulfonyl)indole at the 3-position using chlorosulfonic acid in an organic solvent, most commonly acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selectivity and high yield.

Stepwise Procedure

- Starting Material: 1-(Phenylsulfonyl)indole

- Reagent: Chlorosulfonic acid

- Solvent: Acetonitrile

- Temperature: 0–40°C

- Yield: Up to 82%

$$

\text{1-(Phenylsulfonyl)indole} + \text{Chlorosulfonic acid} \xrightarrow{\text{Acetonitrile, 0–40°C}} \text{this compound}

$$

Experimental Details

- Addition: Chlorosulfonic acid is added dropwise to a stirred solution of 1-(phenylsulfonyl)indole in acetonitrile at 0°C.

- Stirring: The mixture is stirred and allowed to warm to room temperature (up to 40°C) over several hours.

- Work-up: The reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed, and dried.

- Purification: The crude product may be recrystallized from an appropriate solvent to achieve analytical purity.

Reaction Parameters and Optimization

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting material | 1-(Phenylsulfonyl)indole | Commercially available or prepared via N-sulfonylation of indole |

| Sulfonating agent | Chlorosulfonic acid | Provides both sulfonylation and chlorination |

| Solvent | Acetonitrile | Polar aprotic, stabilizes intermediates |

| Temperature | 0–40°C | Low temperature minimizes side reactions |

| Reaction time | Several hours | Monitored by TLC or HPLC |

| Yield | ~82% | High, with proper control of conditions |

Data Table: Preparation Summary

| Step | Reagent/Condition | Purpose | Notes |

|---|---|---|---|

| 1 | 1-(Phenylsulfonyl)indole | Starting material | Commercially available |

| 2 | Chlorosulfonic acid | Sulfonylation and chlorination | Added dropwise at 0°C |

| 3 | Acetonitrile | Solvent | Ensures solubility and control |

| 4 | 0–40°C | Temperature control | Prevents decomposition |

| 5 | Ice-water quench | Work-up | Precipitates product |

| 6 | Filtration, washing, drying | Isolation | Standard procedures |

| 7 | Recrystallization (optional) | Purification | Increases purity |

Notes and Recommendations

- Safety: Chlorosulfonic acid is highly corrosive and reacts violently with water. Proper personal protective equipment and a fume hood are mandatory.

- Selectivity: The phenylsulfonyl group at the 1-position of indole directs the sulfonation to the 3-position, ensuring regioselectivity.

- Purity: Analytical methods such as NMR, IR, and mass spectrometry are recommended for product verification.

Analyse Des Réactions Chimiques

1-(Phenylsulfonyl)indole-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it acts as an electrophilic partner.

Common reagents used in these reactions include bases, nucleophiles, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

PSIC possesses two reactive sites: the sulfonyl chloride group and the indole ring. The sulfonyl chloride acts as a strong electrophile, which readily undergoes nucleophilic substitution reactions with various nucleophiles. This property allows for the introduction of diverse functional groups, facilitating the creation of complex molecules with potential biological activities. The indole ring is particularly notable due to its prevalence in bioactive compounds, making PSIC a valuable intermediate for drug discovery and development.

Nucleophilic Substitution Reactions

PSIC has been utilized in nucleophilic substitution reactions to generate new C-C bonds and introduce desired functionalities onto the indole ring. For instance, studies have demonstrated successful reactions using organometallic reagents, leading to the formation of various substituted indoles. This reactivity underlines its potential as a precursor in synthesizing novel compounds with therapeutic applications.

Friedel-Crafts Acylation

The compound has been employed in Friedel-Crafts acylation reactions, where it can be regioselectively acylated at different positions on the indole ring depending on the catalyst used. Research indicates that using aluminum chloride allows for acylation at the C-6 position, while bismuth triflate can direct acylation to the C-2 position . This control over regioselectivity is crucial for synthesizing compounds with specific biological activities.

Synthesis of Novel Indole Derivatives

PSIC serves as a precursor for synthesizing various indole derivatives through different methodologies. For example, it has been involved in the synthesis of 3-cyanoindoles via reactions with oxalyl chloride . Such derivatives are often explored for their potential pharmacological properties.

Medicinal Chemistry

The unique structure of PSIC makes it an attractive candidate for developing new pharmaceuticals. Its derivatives have shown promise in various biological assays, particularly in targeting specific diseases such as cancer and viral infections. For instance, compounds derived from PSIC have been investigated for their activity against HIV-1 non-nucleoside reverse transcriptase inhibitors . These studies highlight the therapeutic potential of PSIC-derived compounds in treating viral infections.

Antimicrobial Activity

Research has indicated that certain derivatives of PSIC exhibit antimicrobial properties, making them candidates for further development as antibacterial agents. The sulfonyl groups may enhance solubility and protein binding, which are critical factors in drug design.

Case Studies and Research Findings

These studies collectively underscore the versatility of PSIC in organic synthesis and its potential applications in medicinal chemistry.

Mécanisme D'action

The mechanism of action of 1-(Phenylsulfonyl)indole-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of stable sulfonamide bonds. This reactivity is exploited in various biochemical assays and synthetic applications. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or protein modification .

Comparaison Avec Des Composés Similaires

The following analysis compares 1-(phenylsulfonyl)indole-3-sulfonyl chloride with structurally related sulfonated indole derivatives, focusing on molecular properties, reactivity, synthesis, and applications.

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 1-(Benzenesulfonyl)indole | 40899-71-6 | C₁₄H₁₁NO₂S | 257.31 | 1-sulfonyl |

| This compound | 535930-73-5 | C₁₄H₁₀ClNO₄S₂ | 355.81 | 1-sulfonyl, 3-sulfonyl chloride |

| 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde | 80360-20-9 | C₁₅H₁₁NO₃S | 285.32 | 1-sulfonyl, 3-formyl |

| 1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride | 342405-28-1 | C₁₅H₁₀ClNO₃S | 319.76 | 1-sulfonyl, 2-carbonyl chloride |

Key Observations :

- The target compound’s bifunctional sulfonyl chloride groups distinguish it from mono-sulfonated analogs like 1-(benzenesulfonyl)indole, which lacks the 3-sulfonyl chloride moiety .

- Compared to 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde , the substitution of a formyl group (aldehyde) with a sulfonyl chloride at position 3 increases electrophilicity and utility in forming sulfonamides .

- Positional isomerism (e.g., 2- vs. 3-substitution) affects steric and electronic properties. For example, 1-(phenylsulfonyl)-1H-indole-2-carbonyl chloride exhibits distinct reactivity due to the proximity of the sulfonyl and carbonyl chloride groups .

Reactivity Insights :

- The dual sulfonyl chloride groups in the target compound enable sequential substitutions, a feature absent in mono-functionalized analogs. For instance, one chloride can be selectively displaced while retaining the other for downstream modifications .

- In contrast, 3-acyl-1-(phenylsulfonyl)indoles are reduced to alkylindoles, showcasing the divergent pathways achievable with acyl vs. sulfonyl chloride substituents .

Activité Biologique

1-(Phenylsulfonyl)indole-3-sulfonyl chloride is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The compound may bind to allosteric sites on enzymes, inhibiting their activity and thus affecting downstream biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cell proliferation and survival.

- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.

- Antiviral Activity : Preliminary investigations have suggested potential antiviral properties against specific viral targets.

This compound exhibits notable biochemical properties that enhance its therapeutic potential:

| Property | Description |

|---|---|

| Solubility | Varies with pH; optimal solubility at physiological pH. |

| Stability | Stable under standard laboratory conditions. |

| Interaction with Proteins | Binds selectively to certain proteins, modulating their activity. |

Cellular Effects

Research has demonstrated that this compound affects various cell types:

- Cancer Cell Lines : It has been shown to induce apoptosis in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

- Mechanistic Studies : Inhibition of cyclin-dependent kinase 2 (CDK2) has been observed, which is crucial for cell cycle regulation.

Case Studies

Several studies have explored the biological activity of this compound:

-

Anticancer Activity :

- A study investigating the compound's effects on MCF-7 cells reported a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

-

Antiviral Activity :

- In vitro tests suggested that the compound exhibits antiviral properties against HIV-1, with effective concentrations showing minimal cytotoxicity to host cells.

-

Mechanistic Insights :

- Molecular docking studies have revealed that the compound preferentially binds to the ATP-binding site of CDK2, leading to significant inhibition of its kinase activity.

Dosage Effects in Animal Models

In vivo studies have indicated that dosage significantly influences the efficacy and safety profile of this compound:

- Low Doses : Effective in inhibiting tumor growth with minimal toxicity.

- High Doses : Increased toxicity observed, necessitating careful dosage optimization for therapeutic applications.

Metabolic Pathways

The metabolism of this compound involves interaction with cytochrome P450 enzymes, which play a critical role in drug metabolism and elimination. Understanding these pathways is essential for predicting pharmacokinetic behavior and potential drug-drug interactions.

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-(phenylsulfonyl)indole-3-sulfonyl chloride?

The compound is typically synthesized via chlorosulfonation of indole precursors. For example, chlorosulfonic acid reacts with 1-(phenylsulfonyl)indole derivatives at 0°C for 1 hour, followed by room-temperature stirring for 2 hours. The crude product is precipitated in ice water and washed repeatedly to remove acidic residues . Alternative methods may use phosphorus oxychloride as a chlorinating agent in benzene under inert atmospheres, though solvent toxicity should be evaluated . Purification often involves recrystallization or column chromatography, with yields averaging 30–40%, necessitating optimization of stoichiometry and reaction time .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm sulfonyl and indole moiety integration (e.g., aromatic proton signals at δ 7.5–8.5 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₁₀ClNO₄S₂: 363.97) .

- Elemental Analysis : Ensure stoichiometric consistency (e.g., C, H, N, S, Cl within ±0.3% of theoretical values).

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What safety protocols are essential for handling and storing this compound?

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation; if exposed, move to fresh air and seek medical attention .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) should be used to minimize moisture .

Advanced Research Questions

Q. How does this compound’s reactivity vary in cross-coupling reactions, and what catalyst systems enhance efficiency?

The sulfonyl chloride group acts as an electrophilic site for nucleophilic substitution. Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids require anhydrous conditions and ligands like XPhos to stabilize intermediates. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates, with DMF improving solubility of polar intermediates . For indole C–H functionalization, copper(I) iodide/1,10-phenanthroline systems show higher regioselectivity .

Q. What methodologies are used to assess its biological activity in tumor suppression or apoptosis pathways?

- In vitro assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with the compound at 1–100 μM for 24–72 hours. Measure apoptosis via Annexin V/PI staining .

- Mechanistic studies : Use Western blotting to track caspase-3/7 activation and PARP cleavage. Validate target engagement with siRNA knockdown of suspected pathways (e.g., Bcl-2/Bax) .

Q. How can computational modeling predict its interactions with biological targets or guide structural optimization?

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Q. How is this compound utilized in synthesizing complex heterocycles or functional materials?

- Heterocycle synthesis : React with amines to form sulfonamides, which are precursors for kinase inhibitors .

- Polymer applications : Incorporate into sulfonated polymers via radical polymerization for proton-exchange membranes .

Data Contradiction Analysis

Example : Discrepancies in reported synthetic yields (e.g., 38% in one study vs. 60% in another) may arise from:

- Reaction scale : Smaller scales (<1 mmol) often suffer from higher side-product formation.

- Workup protocols : Incomplete neutralization of chlorosulfonic acid residues reduces yield .

- Catalyst aging : Palladium catalysts degrade if stored improperly, leading to inconsistent coupling efficiency .

Researchers should replicate conditions rigorously and document batch-specific variables (e.g., solvent purity, catalyst lot).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.